molecular formula C19H15N3O2S B5727797 4-Amino-5-(4-methoxybenzoyl)-2-(phenylamino)thiophene-3-carbonitrile

4-Amino-5-(4-methoxybenzoyl)-2-(phenylamino)thiophene-3-carbonitrile

Cat. No.: B5727797
M. Wt: 349.4 g/mol
InChI Key: LYDNKAURZBLNFK-UHFFFAOYSA-N
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Description

4-Amino-5-(4-methoxybenzoyl)-2-(phenylamino)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(4-methoxybenzoyl)-2-(phenylamino)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common method might include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the amino and carbonitrile groups: These functional groups can be introduced through nucleophilic substitution reactions.

    Attachment of the 4-methoxybenzoyl and phenylamino groups: These groups can be added via Friedel-Crafts acylation and amination reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible pharmaceutical applications, such as in the development of new drugs.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a pharmaceutical context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-(4-methoxybenzoyl)-2-(phenylamino)thiophene-3-carboxamide
  • 4-Amino-5-(4-methoxybenzoyl)-2-(phenylamino)thiophene-3-sulfonamide

Uniqueness

Compared to similar compounds, 4-Amino-5-(4-methoxybenzoyl)-2-(phenylamino)thiophene-3-carbonitrile might exhibit unique properties such as enhanced stability, specific reactivity, or particular biological activity due to the presence of the carbonitrile group.

Properties

IUPAC Name

4-amino-2-anilino-5-(4-methoxybenzoyl)thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-24-14-9-7-12(8-10-14)17(23)18-16(21)15(11-20)19(25-18)22-13-5-3-2-4-6-13/h2-10,22H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDNKAURZBLNFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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